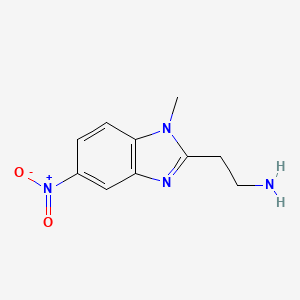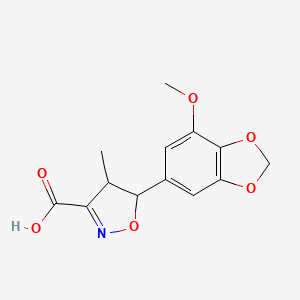![molecular formula C17H12ClF2N3O2 B15000660 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,6-difluorophenyl)propanamide CAS No. 217489-85-5](/img/structure/B15000660.png)
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,6-difluorophenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,6-difluorophenyl)propanamide is a synthetic organic compound that belongs to the class of oxadiazoles. This compound is characterized by the presence of a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing oxygen and nitrogen atoms. The compound also features a chlorophenyl group and a difluorophenyl group, making it a molecule of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,6-difluorophenyl)propanamide typically involves the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate nitrile oxide under mild conditions.
Introduction of the chlorophenyl group: This step involves the use of a chlorophenyl derivative, which is reacted with the oxadiazole intermediate.
Attachment of the difluorophenyl group: The final step involves the coupling of the difluorophenyl group to the oxadiazole-chlorophenyl intermediate, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Analyse Des Réactions Chimiques
Types of Reactions
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,6-difluorophenyl)propanamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,6-difluorophenyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,6-difluorophenyl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to a biological response. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)propanamide
- 3-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)propanamide
- 3-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)propanamide
Uniqueness
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,6-difluorophenyl)propanamide is unique due to the presence of both chlorophenyl and difluorophenyl groups, which confer specific chemical and biological properties. These groups may enhance the compound’s stability, reactivity, and potential bioactivity compared to similar compounds.
Propriétés
Numéro CAS |
217489-85-5 |
|---|---|
Formule moléculaire |
C17H12ClF2N3O2 |
Poids moléculaire |
363.7 g/mol |
Nom IUPAC |
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,6-difluorophenyl)propanamide |
InChI |
InChI=1S/C17H12ClF2N3O2/c18-11-6-4-10(5-7-11)17-22-15(25-23-17)9-8-14(24)21-16-12(19)2-1-3-13(16)20/h1-7H,8-9H2,(H,21,24) |
Clé InChI |
BVCQFCRBKQLKCJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)F)NC(=O)CCC2=NC(=NO2)C3=CC=C(C=C3)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-chloro-5-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2,4-dimethylbenzamide](/img/structure/B15000580.png)
![8-amino-2-(methylamino)-5-oxo-6-(4-pyridyl)-4,6-dihydro-5H-pyrano[2,3-d]thieno[3,2-b]pyridine-3,7-dicarbonitrile](/img/structure/B15000592.png)
![methyl 4-[(cyclopropylcarbonyl)amino]-2-methyl-5-oxo-1-(propan-2-yl)-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B15000601.png)
![7-(3-bromo-4-methoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B15000603.png)
![N-[2-(4-chlorophenyl)-6-methyl-2H-benzotriazol-5-yl]-4-ethylbenzamide](/img/structure/B15000611.png)
![4-[5-(Phenoxymethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B15000612.png)
![3-(4-fluorobenzyl)-6-(4-fluorophenyl)-6,7-dihydro-3H-imidazo[1,5-b][1,2,4]triazole-2,5-dione](/img/structure/B15000617.png)
![6-butyl-8-(2-hydroxyethyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B15000625.png)
![3-Nitro-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]pyridine](/img/structure/B15000629.png)
![4-methoxy-N-[5-oxo-2-phenyl-1-propyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]benzamide](/img/structure/B15000631.png)

![5-amino-2-(2-chlorophenyl)-N-(4-chlorophenyl)-4-methylthieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B15000640.png)
![4-cyclohexyl-12,12-dimethyl-6-phenacyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B15000643.png)

